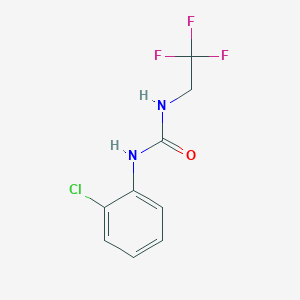
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as Aprepitant, is a drug that belongs to the class of antiemetics. It is used to prevent nausea and vomiting caused by chemotherapy and surgery. Aprepitant works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. In addition to its clinical use, Aprepitant has also been studied for its potential applications in scientific research.
Mecanismo De Acción
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. Substance P acts on the neurokinin-1 (NK1) receptor, which is found in the central and peripheral nervous systems. By blocking the action of substance P at the NK1 receptor, 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is able to reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its effects on nausea and vomiting, 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has also been studied for its potential effects on other physiological processes. For example, 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory bowel disease. 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have effects on the immune system, and may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its specificity for the NK1 receptor. This allows researchers to selectively target this receptor, without affecting other neurotransmitter systems. However, 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea also has some limitations for lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can be difficult to administer in certain experimental settings, such as in vivo studies.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new antiemetic drugs that are more effective and have fewer side effects than current treatments. Another area of interest is the study of the effects of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea on other physiological processes, such as inflammation and immune function. Finally, there is also interest in the development of new methods for synthesizing 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, which could lead to more efficient and cost-effective production of this drug.
Métodos De Síntesis
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a number of different methods. One common method involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential applications in a variety of scientific research fields. One area of research that has received significant attention is the study of the mechanisms underlying nausea and vomiting. 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to be effective in blocking the action of substance P, which is a key neurotransmitter involved in the regulation of nausea and vomiting. This has led to a better understanding of the underlying mechanisms of these processes, and has also opened up new avenues for the development of more effective antiemetic drugs.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-3-1-2-4-7(6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFGTTWCBXIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
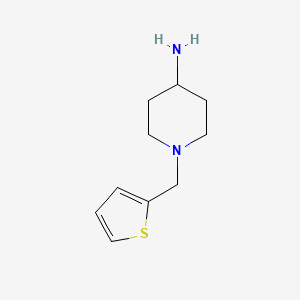

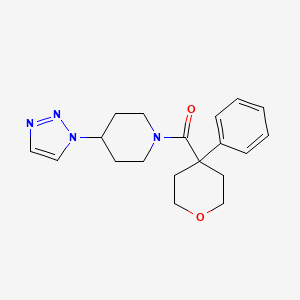
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
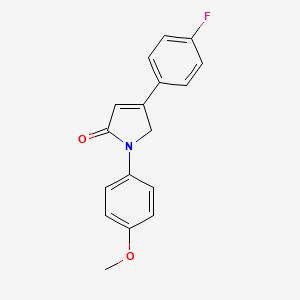
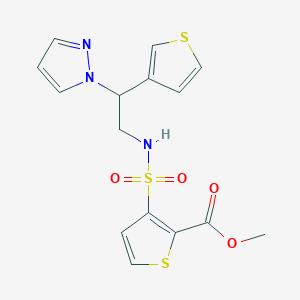
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
